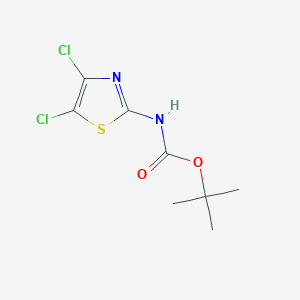

Tert-butyl N-(4,5-dichloro-1,3-thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

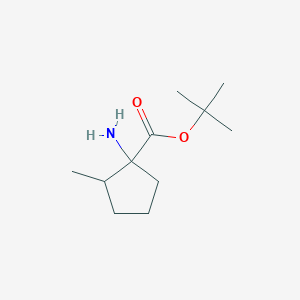

Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O (carbamoyl moiety), is a functional group that consists of a carbonyl group (C=O) linked to an ester group (-O-) and an amine group (NH2) . Tert-butyl carbamates are a class of carbamates in which the amine group is substituted by a tert-butyl group .

Synthesis Analysis

The synthesis of carbamates often involves the reaction of an amine with a carbonic acid derivative . For example, tert-butyl carbamates can be produced at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis

The molecular structure of a carbamate involves a carbonyl group (C=O) linked to an ester group (-O-) and an amine group (NH2). In the case of tert-butyl carbamates, the amine group is substituted by a tert-butyl group .Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis, rearrangement, and reactions with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamate would depend on its exact structure. For example, the compound N-(tert-Butyl)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide has a molecular formula of C14H15Cl2N5O, an average mass of 340.208 Da, and a monoisotopic mass of 339.065369 Da .Scientific Research Applications

- Researchers have explored novel methods for synthesizing indoles, and EN300-7463517 can serve as a building block in this context .

- EN300-7463517 has been employed in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions .

- EN300-7463517 contributes to the synthesis of tetrasubstituted pyrroles, particularly those with ester or ketone groups at the C-3 position .

Indole Derivatives Synthesis

Palladium-Catalyzed Reactions

Tetrasubstituted Pyrroles

[1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Systems

Nitrosation and Reduction Pathway

Skeletal Editing by Nitrogen Atom Deletion

properties

IUPAC Name |

tert-butyl N-(4,5-dichloro-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZJLBNIWTUGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(dichloro-1,3-thiazol-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)

![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466155.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)

![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2466169.png)